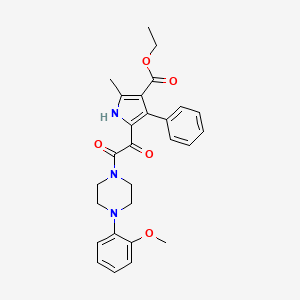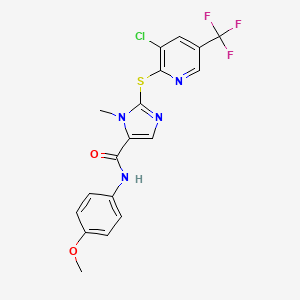
2-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)sulfanyl)-N-(4-methoxyphenyl)-1-methyl-1H-imidazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)sulfanyl)-N-(4-methoxyphenyl)-1-methyl-1H-imidazole-5-carboxamide is a useful research compound. Its molecular formula is C18H14ClF3N4O2S and its molecular weight is 442.84. The purity is usually 95%.
BenchChem offers high-quality 2-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)sulfanyl)-N-(4-methoxyphenyl)-1-methyl-1H-imidazole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)sulfanyl)-N-(4-methoxyphenyl)-1-methyl-1H-imidazole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
Chemical Synthesis : The synthesis of similar imidazole derivatives involves complex chemical reactions. For example, the synthesis of 1-((5-chloro-1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl)-N-ethylpyrrolidine-2-carboxamide was achieved through a series of chemical reactions, demonstrating the intricate process involved in producing such compounds (Ovonramwen, Owolabi, & Falodun, 2021).
Chemical Reactions and Stability : Research into similar compounds reveals insights into their reactivity and stability. For instance, the study of ambivalent nucleophilicity of 1,4,5-trisubstituted imidazole-2-thiones shows how these compounds react with different reagents, providing a basis for understanding the chemical behavior of similar imidazole derivatives (Mlostoń, Gendek, Linden, & Heimgartner, 2008).
Chemical Modification : The direct methylation and trifluoroethylation of imidazole and pyridine derivatives, as studied by Zhang, Martin, & Desmarteau (2003), highlight the potential for chemical modification of the compound , broadening its application scope (Zhang, Martin, & Desmarteau, 2003).
Biological Activities
Antimicrobial Activities : Studies on compounds with structural similarities provide insights into potential antimicrobial applications. For example, the synthesis and testing of related imidazole derivatives for antimicrobial activities suggest possible applications for the compound in the field of microbiology (Ovonramwen, Owolabi, Oviawe, & Falodun, 2021).
Antiprotozoal Activity : Research into imidazole derivatives also explores their antiprotozoal potential. A study on 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole derivatives showed significant activity against protozoa, indicating that similar compounds may also exhibit antiprotozoal properties (Pérez‐Villanueva et al., 2013).
Anticancer Potential : The synthesis of antitumor imidazotetrazines, which are structurally similar to the compound , demonstrates the potential for cancer treatment research. These compounds exhibit curative activity against certain types of leukemia, suggesting possible anticancer applications for related imidazole derivatives (Stevens et al., 1984).
properties
IUPAC Name |
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-(4-methoxyphenyl)-3-methylimidazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClF3N4O2S/c1-26-14(15(27)25-11-3-5-12(28-2)6-4-11)9-24-17(26)29-16-13(19)7-10(8-23-16)18(20,21)22/h3-9H,1-2H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZFFVUCWYGIVNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=C1SC2=C(C=C(C=N2)C(F)(F)F)Cl)C(=O)NC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClF3N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)sulfanyl)-N-(4-methoxyphenyl)-1-methyl-1H-imidazole-5-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[[1-[(4,5-Dimethyl-1,2,4-triazol-3-yl)methyl]piperidin-4-yl]methyl]-7-fluoro-2-methylquinazolin-4-one](/img/structure/B2573669.png)
![3-(2,4-Difluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2573670.png)
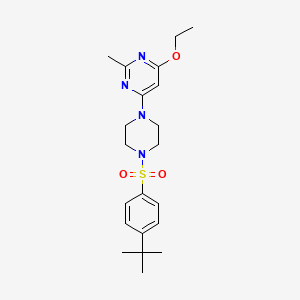
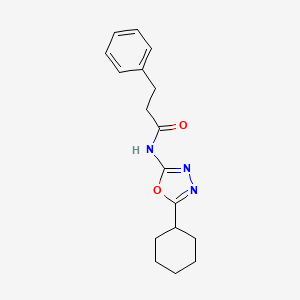
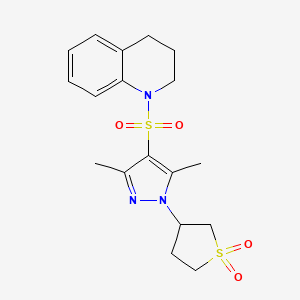
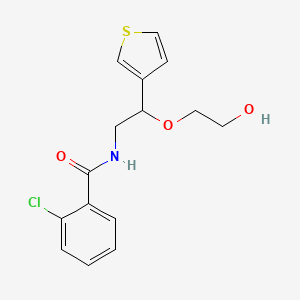
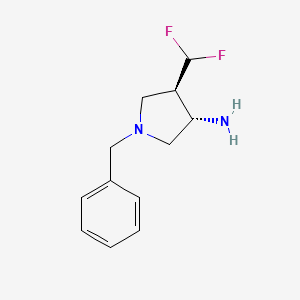

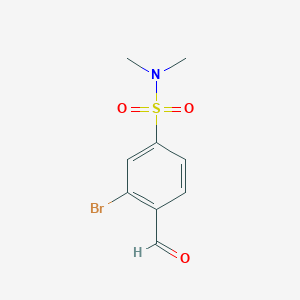
![Tert-butyl N-[3-(methylamino)cyclobutyl]carbamate;hydrochloride](/img/structure/B2573684.png)
![3-[2-(3,4-dimethoxyphenyl)ethyl]-1-(3-nitrobenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
![5-(2-methoxyphenyl)-3-(3-nitrophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2573687.png)

